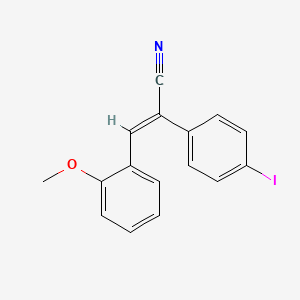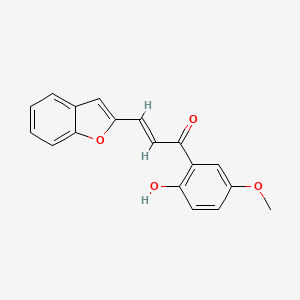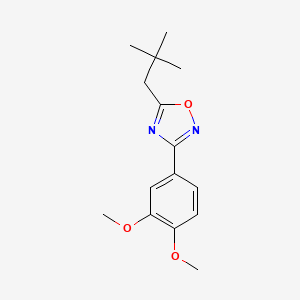
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile (IPMAN) is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. IPMAN is a member of the acrylonitrile class of compounds, which have been shown to possess a wide range of biological activities. In
Wissenschaftliche Forschungsanwendungen
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It also inhibits the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are implicated in many diseases, including cancer and neurodegenerative diseases. This compound has also been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile is its versatility as a therapeutic agent. It has been shown to possess a wide range of biological activities, making it a potential candidate for the treatment of many diseases. However, there are also several limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile. One potential direction is the development of new synthetic methods for the production of this compound. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of various diseases.
Synthesemethoden
2-(4-iodophenyl)-3-(2-methoxyphenyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the reaction of a carbonyl compound with a compound containing an active methylene group in the presence of a base catalyst. For the synthesis of this compound, 4-iodobenzaldehyde and 2-methoxybenzylidenemalononitrile are used as the starting materials.
Eigenschaften
IUPAC Name |
(E)-2-(4-iodophenyl)-3-(2-methoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO/c1-19-16-5-3-2-4-13(16)10-14(11-18)12-6-8-15(17)9-7-12/h2-10H,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPVVQJZPMQZHW-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-(3-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5363149.png)
![N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(3-pyridinylmethyl)-4-piperidinamine](/img/structure/B5363151.png)


![N'-{[(4-isopropylphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5363177.png)

![N-cyclohexyl-3-[3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl]acrylamide](/img/structure/B5363192.png)

![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)


![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
![2-chloro-N-{1-[1-(3-fluoropropyl)piperidin-4-yl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5363250.png)